3-Bromo-N-methylaniline hydrochloride

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Handling liquid free-base anilines introduces weighing errors and storage complications in cross-coupling workflows. 3-Bromo-N-methylaniline hydrochloride (CAS 152814-26-1) is a stable crystalline solid that eliminates these pain points. • Meta-bromine handle enables efficient Pd-catalyzed Suzuki, Buchwald-Hartwig, and Heck couplings for rapid analog generation. • Ideal for medicinal chemistry SAR studies, heterocycle library synthesis, and aza-metacyclophane macrocyclization. • ≥98% purity with consistent lot-to-lot performance across milligram to multi-gram scales. Available from research quantities to bulk with fast global dispatch.

Molecular Formula C7H9BrClN
Molecular Weight 222.51
CAS No. 152814-26-1
Cat. No. B597733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-methylaniline hydrochloride
CAS152814-26-1
Molecular FormulaC7H9BrClN
Molecular Weight222.51
Structural Identifiers
SMILESCNC1=CC(=CC=C1)Br.Cl
InChIInChI=1S/C7H8BrN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
InChIKeyFRRICFXYDFQOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-methylaniline Hydrochloride Overview


3-Bromo-N-methylaniline hydrochloride (CAS 152814-26-1) is a halogenated aromatic amine salt. It features a bromine atom at the meta position and a methyl group on the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development. The bromine substituent allows for further functionalization through palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald–Hartwig, or Heck reactions . The N-methyl group enhances lipophilicity and modulates electronic properties, making the compound valuable in structure–activity relationship (SAR) studies .

3-Bromo-N-methylaniline HCl: Key Advantages


3-Bromo-N-methylaniline hydrochloride is not simply interchangeable with its free base (3-bromo-N-methylaniline, CAS 66584-32-5) or its chloro-analog (3-chloro-N-methylaniline, CAS 7006-52-2). Its hydrochloride salt form provides quantifiable advantages in handling, storage, and reaction setup. The solid nature of the hydrochloride simplifies weighing and reduces volatility, while the free base is a liquid requiring inert atmosphere storage . Furthermore, the presence of a bromine atom versus a chlorine atom offers a higher reactivity profile in cross-coupling reactions due to the superior leaving group ability of bromide [1]. The meta-substitution pattern also imparts distinct electronic and steric properties that influence reaction outcomes and product profiles [2]. These differences directly impact synthetic efficiency, purity, and overall process economics.

3-Bromo-N-methylaniline HCl: Evidence Guide


Physical Form: Solid Salt vs. Liquid Free Base

3-Bromo-N-methylaniline hydrochloride is a solid crystalline powder, while its free base analog is a liquid. The solid hydrochloride salt simplifies precise weighing, reduces volatility, and generally exhibits better long-term stability under ambient conditions . In contrast, the liquid free base requires storage under inert atmosphere (argon) to prevent degradation . This difference in physical form directly impacts workflow efficiency and safety in a laboratory or pilot plant setting.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Aqueous Solubility

The hydrochloride salt of 3-bromo-N-methylaniline exhibits a calculated water solubility of 0.0405 mg/mL . While still low, this is a significant improvement over the free base, which is considered insoluble in water . This enhanced, though limited, aqueous solubility can be crucial for reactions performed in aqueous or biphasic solvent systems, potentially improving reaction rates and yields compared to the free base, which would require organic co-solvents.

Medicinal Chemistry Process Chemistry Aqueous Reactions

Leaving Group: Bromine vs. Chlorine

The bromine atom on the aromatic ring of 3-bromo-N-methylaniline hydrochloride is a better leaving group than chlorine in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. This is a class-level inference: aryl bromides generally react faster and under milder conditions than aryl chlorides in key transformations like Suzuki-Miyaura and Buchwald-Hartwig aminations . This reactivity advantage translates to potentially higher yields, shorter reaction times, and the ability to use less forcing conditions, which is critical for complex, multi-step syntheses.

Catalysis Cross-Coupling Synthetic Methodology

Meta-Substitution Specificity

The specific meta-bromo, N-methyl substitution pattern of this compound is a critical structural requirement for the one-step synthesis of aza[1n]metacyclophanes, a class of macrocycles with potential high-spin material applications [1]. This reaction, a Pd(0)-catalyzed amination, is not feasible with other substitution isomers (ortho- or para-bromo) or with the free amine (which would lack the necessary N-methyl group for this specific cyclooligomerization). The use of this compound enabled the direct preparation of cyclic trimers through octamers (n = 3–8) [1].

Macrocyclic Chemistry Materials Science Cyclophanes

Lipophilicity (LogP)

The hydrochloride salt of 3-bromo-N-methylaniline has a consensus Log Po/w of 2.32, while its free base has a calculated LogP of 2.56 . This moderate lipophilicity, modulated by the N-methyl group and the salt form, is important for its role as an intermediate in drug discovery. The N-methyl group enhances lipophilicity and can influence membrane permeability and target binding in derived compounds, making it a valuable tool in structure-activity relationship (SAR) exploration .

Medicinal Chemistry Drug Design SAR Studies

3-Bromo-N-methylaniline HCl: Applications


Macrocyclic Material Precursor

This compound is a critical building block for the synthesis of aza[1n]metacyclophanes via Pd(0)-catalyzed amination. These macrocycles are of interest as precursors for high-spin organic materials [1]. The specific meta-bromo, N-methyl substitution pattern is essential; alternative isomers cannot replicate this one-step cyclooligomerization [1].

Pharmaceutical Intermediate

The bromide functionality serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Heck) to introduce diverse aryl, amine, or alkene fragments . The hydrochloride salt form facilitates easier handling and precise weighing during these critical steps, improving process robustness compared to using the liquid free base .

SAR Building Block

The compound's moderate lipophilicity (consensus Log Po/w = 2.32) , conferred by the N-methyl group and salt form, makes it a useful starting point for medicinal chemists exploring SAR. It can be used to synthesize libraries of analogs with controlled lipophilic and electronic properties, a key strategy in hit-to-lead and lead optimization campaigns .

C-S Cross-Coupling Reagent

As a bromoaniline with a free secondary amine, this compound is a representative substrate for evaluating new cross-coupling methodologies. For example, recent work has demonstrated its utility in photoredox/nickel dual catalytic C(sp²)-S cross-coupling reactions, where the free amine is protonated in situ to facilitate the transformation [2].

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